4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

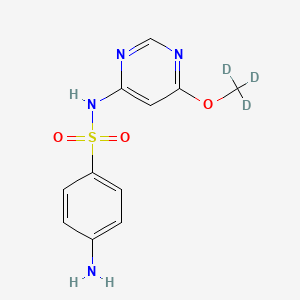

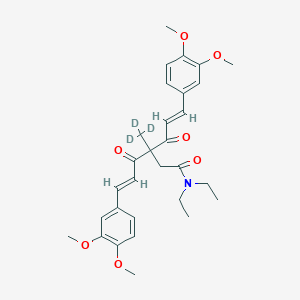

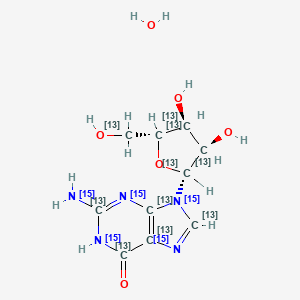

TML-6-d3 is a deuterium-labeled derivative of TML-6, an orally active curcumin analog. TML-6 is known for its potential therapeutic effects, particularly in the context of Alzheimer’s disease. It inhibits the synthesis of β-amyloid precursor protein and β-amyloid, upregulates apolipoprotein E, suppresses nuclear factor kappa-light-chain-enhancer of activated B cells and mammalian target of rapamycin, and increases the activity of the anti-oxidative nuclear factor erythroid 2-related factor 2 gene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TML-6-d3 involves the incorporation of deuterium into the TML-6 molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for TML-6-d3 are proprietary and not publicly disclosed in detail. the general approach involves the deuteration of curcumin derivatives under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of TML-6-d3 would likely involve large-scale deuteration processes, utilizing deuterated reagents and solvents in a controlled environment to achieve high yields and purity. The production process would also include rigorous quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

TML-6-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: TML-6-d3 can undergo oxidation reactions, particularly in the presence of oxidative stress conditions.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

Substitution: Substitution reactions, where deuterium atoms may be replaced by other atoms or groups, can also take place

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized curcumin derivatives, while reduction can yield reduced forms of TML-6-d3 .

Scientific Research Applications

TML-6-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.

Biology: Employed in studies related to cellular signaling pathways and oxidative stress.

Medicine: Investigated for its potential therapeutic effects in Alzheimer’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

TML-6-d3 exerts its effects through multiple mechanisms:

- Suppression of nuclear factor kappa-light-chain-enhancer of activated B cells and mammalian target of rapamycin : Reduces inflammation and promotes autophagy.

Inhibition of β-amyloid precursor protein and β-amyloid synthesis: This reduces the accumulation of amyloid plaques in the brain.

Upregulation of apolipoprotein E: Enhances lipid transport and clearance of amyloid plaques.

Activation of nuclear factor erythroid 2-related factor 2 gene: Increases antioxidant defenses .

Comparison with Similar Compounds

Similar Compounds

Curcumin: The parent compound of TML-6, known for its anti-inflammatory and antioxidant properties.

TML-6: The non-deuterated version of TML-6-d3, with similar biological activities but different pharmacokinetic properties.

Other Curcumin Derivatives: Various synthetic analogs of curcumin with modifications to improve bioavailability and efficacy

Uniqueness of TML-6-d3

TML-6-d3 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This modification can lead to improved stability, reduced metabolic degradation, and potentially enhanced therapeutic effects compared to its non-deuterated counterparts .

Properties

Molecular Formula |

C30H37NO7 |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-4-oxo-3-(trideuteriomethyl)hex-5-enamide |

InChI |

InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+/i3D3 |

InChI Key |

UWVCYNXVZRDWSD-KTPQXUQXSA-N |

Isomeric SMILES |

[2H]C(C(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC(=O)N(CC)CC)([2H])[2H] |

Canonical SMILES |

CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)

![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)